molecular formula C24H44O6 B10781333 (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one

(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one

Cat. No.: B10781333
M. Wt: 428.6 g/mol
InChI Key: OIRQROBVKNWIIW-LWMIZPGFSA-N
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Description

(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one is a complex organic compound with a unique structure that includes a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furan ring, followed by the introduction of the hydroxyethyl and octadecoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one include:

  • (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-decoxy-2H-furan-5-one
  • (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-hexadecoxy-2H-furan-5-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the octadecoxy group, which can impart distinct physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20?,22-/m1/s1

InChI Key

OIRQROBVKNWIIW-LWMIZPGFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)C(CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O

Origin of Product

United States

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